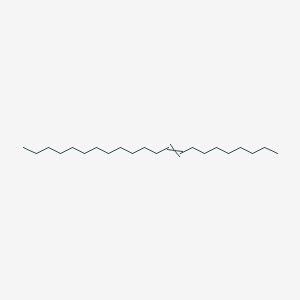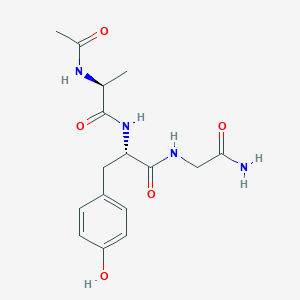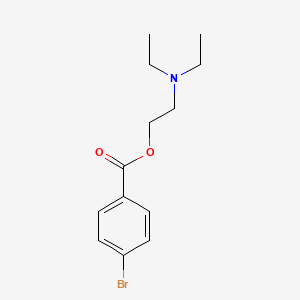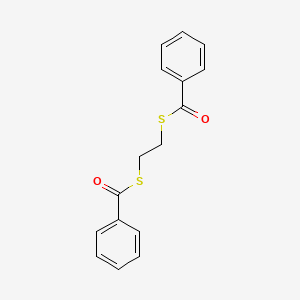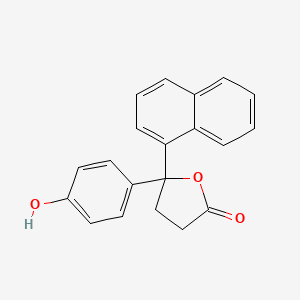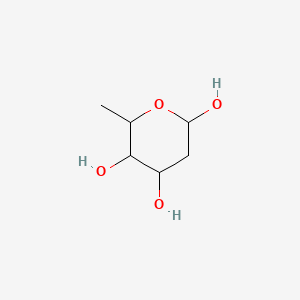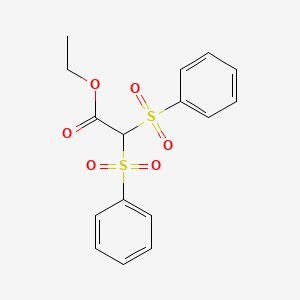
N-(2-chloroethyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloroethyl)propan-1-amine: is an organic compound with the molecular formula C5H12ClN . It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing N-(2-chloroethyl)propan-1-amine involves the nucleophilic substitution of 2-chloroethylamine with propylamine.
Alkylation of Ammonia: Another method involves the alkylation of ammonia with 2-chloropropane.
Industrial Production Methods: Industrial production of this compound often involves large-scale nucleophilic substitution reactions. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: N-(2-chloroethyl)propan-1-amine can undergo substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: This compound can also participate in oxidation and reduction reactions.
Common Reagents and Conditions:
Sodium Hydroxide: Used in nucleophilic substitution reactions to replace the chlorine atom.
Potassium tert-Butoxide: Another reagent for substitution reactions.
Hydrogen Gas and Palladium Catalyst: Used for reduction reactions to form secondary amines.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted amines can be formed.
Reduction Products: Secondary amines are commonly formed through reduction reactions.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-chloroethyl)propan-1-amine is used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of alkylating agents on cellular processes.
Industry: Industrially, this compound is used in the production of surfactants, polymers, and other specialty chemicals. Its reactivity makes it a valuable component in various chemical manufacturing processes .
Mecanismo De Acción
The mechanism of action of N-(2-chloroethyl)propan-1-amine involves its ability to act as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to changes in the structure and function of these molecules, affecting cellular processes and potentially leading to cytotoxic effects .
Comparación Con Compuestos Similares
N-(2-chloroethyl)propan-2-amine: Similar in structure but with a different position of the chlorine atom.
N,N-bis(2-chloroethyl)propan-1-amine: Contains two chloroethyl groups, making it more reactive.
Uniqueness: N-(2-chloroethyl)propan-1-amine is unique due to its specific reactivity and the position of the chlorine atom. This makes it particularly useful in certain synthetic applications where selective alkylation is required .
Propiedades
Número CAS |
42453-16-7 |
|---|---|
Fórmula molecular |
C5H12ClN |
Peso molecular |
121.61 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)propan-1-amine |
InChI |
InChI=1S/C5H12ClN/c1-2-4-7-5-3-6/h7H,2-5H2,1H3 |
Clave InChI |
CFZUIIKEGAIPQS-UHFFFAOYSA-N |
SMILES canónico |
CCCNCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



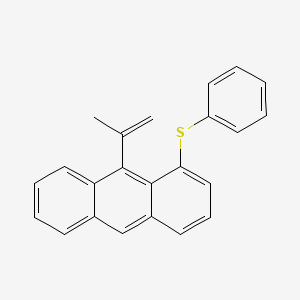
![2-[2-(tert-Butylperoxy)propan-2-yl]-1,3,5-trimethylbenzene](/img/structure/B14660478.png)

